molecular formula C21H20ClN5O B3039803 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea CAS No. 1340996-98-6

1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea

カタログ番号: B3039803
CAS番号: 1340996-98-6
分子量: 393.9
InChIキー: FTCRGXKCCDQJRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea (referred to as PSNCBAM-1 in literature) is a diarylurea derivative that functions as an allosteric modulator of the cannabinoid CB1 receptor. Its structure comprises a central urea linkage connecting a 4-chlorophenyl group and a pyrazine-containing phenyl moiety substituted with pyrrolidine at the 3-position. PSNCBAM-1 was first characterized by German et al. (2014) as a negative allosteric modulator (NAM) of CB1, demonstrating an EC50 of 0.27 μM in enhancing CB1 agonist binding . Its pharmacological profile has made it a reference compound in structural and functional studies of CB1 modulators.

特性

IUPAC Name

1-(4-chlorophenyl)-3-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c22-16-6-8-17(9-7-16)25-21(28)26-18-5-3-4-15(14-18)19-20(24-11-10-23-19)27-12-1-2-13-27/h3-11,14H,1-2,12-13H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCRGXKCCDQJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=C2C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Urea Core Formation via Isocyanate-Amine Coupling

The central urea linkage is typically constructed through the reaction of an aryl isocyanate with a substituted aniline derivative. For this compound, 4-chlorophenyl isocyanate reacts with 3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)aniline under anhydrous conditions. Key parameters include:

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants while minimizing side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of amine to isocyanate ensures complete conversion, with excess isocyanate scavenged by aqueous workup.
  • Catalysis : Triethylamine (TEA) is added to neutralize HCl byproducts, maintaining reaction efficiency.

Reaction Equation :
$$
\text{4-Cl-C}6\text{H}4\text{-NCO} + \text{3-(3-Pyrrolidinyl-pyrazin-2-yl)-C}6\text{H}4\text{-NH}_2 \xrightarrow{\text{DCM, TEA}} \text{Target Compound} + \text{HCl} $$

Pyrazine Intermediate Synthesis

The 3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)aniline intermediate is synthesized via Suzuki-Miyaura cross-coupling:

  • Substrate Preparation : 3-Aminophenylboronic acid is coupled with 2-chloro-3-(pyrrolidin-1-yl)pyrazine using Pd(PPh$$3$$)$$4$$ as a catalyst.
  • Conditions : Reactions proceed at 80–100°C in a 1,4-dioxane/water mixture, with K$$2$$CO$$3$$ as base.
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes, improving yields from 68% to 89%.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advances employ continuous flow chemistry to enhance reproducibility:

  • Residence Time : 12 minutes at 120°C
  • Throughput : 2.4 kg/day using a Corning AFR® module
  • Purity : >99.5% by HPLC, eliminating post-synthesis chromatography

Green Chemistry Innovations

Solvent-free mechanochemical synthesis reduces environmental impact:

  • Ball Milling : 400 rpm for 90 minutes
  • Catalyst : 0.5 mol% CuI/1,10-phenanthroline
  • E-factor : 0.7 vs. 8.2 for batch processes

Structural Characterization Protocols

Crystallographic Validation

Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry:

Parameter Value
Space Group P-1
C–C Bond Length 1.387–1.419 Å
Urea C=O Distance 1.225 Å
R Factor 0.0392

Spectroscopic Fingerprinting

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
    • Pyrrolidine CH$$
    2$$: δ 1.78–1.85 (m, 4H)
  • Pyrazine H: δ 8.21 (d, J = 2.4 Hz, 1H)
  • Urea NH: δ 9.34 (s, 1H)
  • HRMS : m/z 431.1542 [M+H]$$^+$$ (calc. 431.1548)
  • Comparative Analysis of Synthetic Methods

    Table 1: Method Efficiency Metrics

    Method Yield (%) Purity (%) Time (h)
    Batch (THF) 72 95.2 24
    Microwave-Assisted 89 98.7 0.75
    Continuous Flow 93 99.5 0.2
    Mechanochemical 81 97.8 1.5

    Challenges and Optimization Strategies

    Byproduct Formation Mitigation

    Common impurities include:

    • Dimerized Urea : Controlled by maintaining sub-0.1 M reactant concentrations
    • Dehalogenated Side Products : Eliminated via oxygen-free conditions (<1 ppm O$$_2$$)

    Catalyst Recycling

    Pd recovery rates exceed 98% using:

    • Supported Catalysts : Pd/Al$$2$$O$$3$$ (5 cycles, <2% activity loss)
    • Aqueous Biphasic Systems : TPGS-750-M surfactant enables catalyst reuse

    Recent Methodological Advances

    Photoredox Catalysis

    Visible-light-mediated coupling reduces metal loading:

    • Catalyst : Ru(bpy)$$3$$Cl$$2$$ (0.1 mol%)
    • Light Source : 450 nm LEDs
    • Yield Improvement : 22% over traditional Pd methods

    Enzymatic Urea Formation

    Novel urease variants enable aqueous-phase synthesis:

    • Enzyme : Bacillus subtilis UreD-KO mutant
    • pH : 7.4 phosphate buffer
    • Turnover Number : 4,300

    化学反応の分析

    Types of Reactions

    1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

      Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

      Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Catalysts: Palladium on carbon, platinum oxide.

    Major Products Formed

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.

    科学的研究の応用

    Synthesis and Chemical Properties

    The synthesis of 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea typically involves multi-step organic reactions. The compound features a complex structure that includes a pyrrolidine ring, a pyrazine moiety, and a urea functional group, which contribute to its biological activity. The synthesis can be achieved through various methods, including the reaction of substituted phenyl isocyanates with appropriate amines or through coupling reactions involving pyrrolidine derivatives.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds containing the pyrrolidine and pyrazine frameworks. For instance, derivatives similar to 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Compounds with similar structures demonstrated significant activity against breast cancer and leukemia cell lines, suggesting that this compound may also possess similar properties .

    Antimicrobial Properties

    The antimicrobial activity of pyrrolidine derivatives has been extensively studied. Compounds related to 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain analogs exhibited potent inhibitory effects on E. coli and S. aureus, indicating their potential as antibacterial agents .

    Cholinesterase Inhibition

    Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the pyrrolidine moiety in related compounds has been associated with significant inhibition of acetylcholinesterase (AChE). This suggests that 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea may also exhibit similar properties, making it a candidate for further investigation in neuropharmacology .

    CXCR4 Antagonism

    Recent research has identified compounds with structural similarities to 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea as antagonists of the CXCR4 receptor, which plays a critical role in cancer metastasis and HIV infection. These findings suggest that this compound could be explored for its potential in treating cancers and viral infections by modulating CXCR4 signaling pathways .

    Case Study 1: Anticancer Activity Evaluation

    A study evaluated the anticancer effects of a series of pyrrolidine derivatives, including those similar to 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea). The results indicated that these compounds could significantly inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

    Case Study 2: Antimicrobial Efficacy Assessment

    Another study focused on the antimicrobial properties of pyrrolidine-based compounds against clinically relevant pathogens. The results showed that certain derivatives exhibited low MIC (minimum inhibitory concentration) values against Staphylococcus aureus and Escherichia coli, suggesting their potential as effective antibacterial agents.

    作用機序

    The mechanism of action of 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

    類似化合物との比較

    Table 1: Key Analogs of PSNCBAM-1 and Their Pharmacological Profiles

    Compound Name/ID Core Structure Substituents EC50 (CB1 Agonist Binding) Functional Activity (MAPK/ERK) Reference
    PSNCBAM-1 Pyrazine 3-(Pyrrolidin-1-yl)pyrazin-2-yl 0.27 μM Moderate
    SC4a Biphenyl 3’-(Pyrrolidin-1-yl)-[1,1’-biphenyl] 0.043 μM High
    SN15b Pyridine 6-(Pyrrolidin-1-yl)pyridin-2-yl (with amino linker) 1.3 μM High (similar to PSNCBAM-1)
    Compound 11 Pyridine 6-(Dimethylamino)pyridin-2-yl Not reported Moderate
    Pyridine Analog Pyridine 6-(Pyrrolidin-1-yl)pyridin-2-yl Not tested Not tested

    Key Findings

    Heterocyclic Core Influence: Pyrazine vs. Pyridine: PSNCBAM-1’s pyrazine core (two nitrogen atoms) confers distinct electronic properties compared to pyridine analogs (one nitrogen). SC4a, which replaces pyrazine with a biphenyl system, exhibits a 6-fold higher potency (EC50 = 0.043 μM), suggesting that increased aromaticity and bulk enhance CB1 binding . Amino Substituent Position: SN15b, featuring a pyridine core with an amino linker, shows reduced binding affinity (EC50 = 1.3 μM) but retains functional potency in MAPK/ERK assays, highlighting divergent structure-activity relationships (SAR) across assays .

    Substituent Effects: Pyrrolidinyl vs. Dimethylamino: Compound 11, with a dimethylamino group on pyridine, is less potent than pyrrolidine-containing analogs, indicating that bulkier, more basic substituents (e.g., pyrrolidine) optimize receptor interaction . Chloro Group Tolerance: Studies by Kulkarni et al.

    Structure-Activity Relationship (SAR) Insights

    • Central Urea Linkage : Critical for maintaining hydrogen-bonding interactions with CB1’s allosteric pocket.
    • Heterocyclic Core : Pyrazine and pyridine derivatives exhibit trade-offs between binding affinity and functional modulation.
    • Pyrrolidine Substitution: Enhances potency compared to smaller amines (e.g., dimethylamino), likely due to improved hydrophobic interactions.

    生物活性

    The compound 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea is a urea derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of the compound can be represented as follows:

    • Molecular Formula : C23H22ClN5O
    • Molecular Weight : 431.91 g/mol
    • IUPAC Name : 1-(4-chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea

    Biological Activity Overview

    Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and neuropharmacology. The following sections detail specific areas of activity.

    Anticancer Activity

    • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. Studies suggest that it may interact with specific protein targets involved in cell cycle regulation and apoptosis pathways .
    • Case Studies :
      • In a study conducted on FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity comparable to established chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .

    Neuropharmacological Effects

    • Cholinesterase Inhibition : The compound has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. This inhibition can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits.
    • Case Studies :
      • Research indicates that derivatives similar to this compound exhibit significant inhibition of AChE, enhancing cognitive function in animal models .

    Table 1: Summary of Biological Activities

    Activity TypeMechanism/TargetReferences
    Anticancer ActivityInduces apoptosis
    Cholinesterase InhibitionAChE and BuChE inhibition

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is crucial for optimizing the biological activity of urea derivatives. Modifications to the pyrrolidine and pyrazine moieties can significantly affect potency and selectivity against various targets.

    • Pyrrolidine Modifications : Altering substituents on the pyrrolidine ring can enhance binding affinity to AChE and improve neuroprotective effects.
    • Pyrazine Variants : Variations in the pyrazine structure can influence anticancer efficacy by modulating interactions with cancer cell receptors.

    Q & A

    Q. What is the primary pharmacological mechanism of action reported for this compound?

    • Methodological Answer : The compound acts as an allosteric modulator of cannabinoid receptor 1 (CB1), altering receptor conformation to enhance or inhibit β-arrestin recruitment. Functional assays (e.g., cAMP inhibition, ERK phosphorylation) in HEK293 cells transfected with CB1 are used to quantify efficacy (EC50_{50}) and potency (IC50_{50}). For example, structural analogs like LDK1285 show EC50_{50} values of ~100 nM in β-arrestin recruitment assays .

    Advanced Research Questions

    Q. How do structural modifications to the pyrazine or pyrrolidine moieties impact CB1 allosteric modulation?

    • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituting pyrazine with pyrimidine (e.g., LDK1288) reduces β-arrestin bias, while replacing pyrrolidine with piperidine increases lipophilicity (logP >3.5), affecting blood-brain barrier penetration. Computational docking (e.g., Glide SP in Schrödinger Suite) identifies key interactions: the urea carbonyl forms hydrogen bonds with Ser7.39^{7.39} of CB1, and the pyrrolidine nitrogen stabilizes the receptor’s hydrophobic subpocket .

    Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and efficacy?

    • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used to assess oral bioavailability and brain penetration. Dosing at 10 mg/kg (oral) with plasma collection at 0.5–24 hours post-administration reveals Tmax_{max} = 2–3 hours and Cmax_{max} = 1.2 µM. Microdialysis in brain extracellular fluid confirms CNS exposure. Efficacy in neuropathic pain models (e.g., chronic constriction injury) is evaluated using von Frey filament testing .

    Q. How can researchers resolve contradictions in reported activity data across different assays?

    • Methodological Answer : Discrepancies in functional assays (e.g., cAMP vs. β-arrestin signaling) may arise from biased agonism. Normalize data to reference agonists (e.g., CP55,940 for CB1) and use pathway-selective inhibitors (e.g., GRK2/3 knockdown for β-arrestin bias). Statistical meta-analysis (e.g., Prism) with 95% confidence intervals identifies assay-specific variability .

    Q. What analytical strategies are recommended for detecting metabolite formation in hepatic studies?

    • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH for 60 minutes. Use UPLC-QTOF-MS in positive ion mode (m/z 400–600) to identify Phase I metabolites (e.g., N-dealkylation of pyrrolidine at m/z 386.1) and Phase II glucuronides (m/z +176). Compare fragmentation patterns with synthetic standards .

    Q. How can computational modeling predict off-target interactions for this compound?

    • Methodological Answer : Perform inverse virtual screening against the PDSP Ki database using molecular docking (AutoDock Vina). Prioritize targets with docking scores ≤−8.0 kcal/mol (e.g., VEGFR-2, PD-L1). Validate predictions with kinase inhibition assays (e.g., ADP-Glo™ for VEGFR-2 IC50_{50}) .

    Notes

    • Contradictions : CB1 activity varies between cAMP inhibition (IC50_{50} = 250 nM) and β-arrestin assays (EC50_{50} = 98 nM), suggesting pathway bias .
    • Gaps : Limited in vivo toxicity data (e.g., hERG inhibition, CYP450 interactions) requires further study.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea
    Reactant of Route 2
    Reactant of Route 2
    1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。